molecular formula C10H8INO2S B2541368 Methyl 3-amino-5-iodobenzothiophene-2-carboxylate CAS No. 2090987-68-9

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate

Cat. No.: B2541368
CAS No.: 2090987-68-9
M. Wt: 333.14
InChI Key: TYHOUWWSKDYISC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate is a heterocyclic compound that contains a benzothiophene core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-iodobenzothiophene-2-carboxylate typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine. This reaction is often carried out under microwave irradiation at 130°C, providing rapid access to the desired benzothiophene scaffold in yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while oxidation and reduction can modify the functional groups present on the molecule .

Scientific Research Applications

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-iodobenzothiophene-2-carboxylate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • Methyl 3-amino-5-chlorobenzothiophene-2-carboxylate

Uniqueness

Methyl 3-amino-5-iodobenzothiophene-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing novel pharmaceuticals and materials .

Properties

IUPAC Name

methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHOUWWSKDYISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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